DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Catalog No.
S1485226
CAS No.
103476-21-7
M.F
C27H44N7NaO20P3S
M. Wt
934.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium sa...

CAS Number

103476-21-7

Product Name

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

IUPAC Name

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid;sodium

Molecular Formula

C27H44N7NaO20P3S

Molecular Weight

934.7 g/mol

InChI

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);

InChI Key

KMNHIBBYYDCBIJ-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]

Substrate for studying enzyme activity:

  • HMG-CoA reductase: HMG-CoA serves as a critical substrate for studying the activity and specificity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) []. This enzyme catalyzes a vital step in cholesterol biosynthesis, making HMG-CoA a valuable tool for understanding cholesterol regulation and the mechanisms of statin drugs, which target HMG-CoA reductase to lower cholesterol levels [].

Investigating metabolic pathways:

  • Terpene and ketone body biosynthesis: HMG-CoA is an intermediate metabolite in the biosynthesis of terpenes, a diverse group of natural products with various applications in medicine, fragrances, and flavors []. Additionally, HMG-CoA plays a role in the production of ketone bodies, which serve as an alternative energy source for the body during periods of fasting or starvation []. Studying HMG-CoA metabolism helps researchers understand these essential pathways and their potential therapeutic implications.

Comparison of reactive acyl-CoA species:

  • AcylCoA profiling: HMG-CoA can be used to compare the acylomes (profiles of acyl-CoA molecules) of different cell types or under various conditions []. This allows researchers to investigate changes in cellular metabolism and identify potential biomarkers for disease diagnosis or treatment monitoring.

HMG-CoA is a key intermediate molecule in several metabolic pathways []. It is obtained through the condensation of acetyl-CoA and acetoacetyl-CoA by the enzyme HMG-CoA synthase []. HMG-CoA plays a crucial role in the biosynthesis of cholesterol, terpenes, and ketone bodies [].


Molecular Structure Analysis

  • Central Scaffold: The core structure consists of a pantothenic acid moiety linked to an ADP group.
  • Thiol Ester Bond: A thiol ester bond connects the pantothenic acid to a 3-hydroxy-3-methylglutaryl group. This bond is crucial for HMG-CoA's biological activity.
  • Functional Groups: The 3-hydroxy-3-methylglutaryl group possesses hydroxyl (-OH), methyl (-CH3), and carboxyl (-COOH) groups, essential for its role in cholesterol synthesis.

Chemical Reactions Analysis

HMG-CoA is involved in several vital metabolic reactions:

  • Synthesis: As mentioned earlier, HMG-CoA synthase catalyzes the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA [].
Acetyl-CoA + Acetoacetyl-CoA -> HMG-CoA (HMG-CoA synthase)
  • Cholesterol Biosynthesis: HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, converts HMG-CoA to mevalonate, the precursor for cholesterol production.
HMG-CoA -> Mevalonate (HMG-CoA reductase)
  • Ketone Body Formation: In conditions of limited glucose availability, HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate, a ketone body.

Dates

Modify: 2023-08-15

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